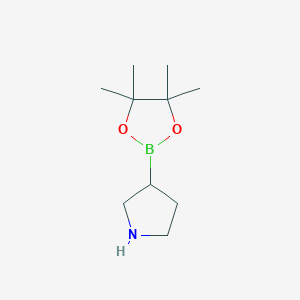

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a boronate ester-functionalized pyrrolidine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials. The compound features a five-membered pyrrolidine ring directly bonded to a pinacol boronate group, which enhances stability and reactivity in palladium-catalyzed transformations . Its molecular weight, solubility, and steric profile make it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEJFUIULVBNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boronic ester linkage under mild conditions .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form various boron-containing intermediates.

Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, boronates, and various substituted pyrrolidine derivatives .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a building block for drug discovery.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exerts its effects involves the formation of boron-carbon bonds. The boronic ester group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. This process is facilitated by transition metal catalysts, which activate the boronic ester group and enable its reaction with electrophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyridine Derivatives

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1)

- Structure : Pyridine ring replaces pyrrolidine.

- Properties : Higher electron-withdrawing character due to the aromatic pyridine core, enhancing cross-coupling efficiency with electron-deficient aryl halides. Melting point: 103–108°C .

- Applications : Preferred for synthesizing biaryl systems in materials science .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8)

Bicyclic and Fused Heterocycles

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1207557-48-9)

Substituent and Functional Group Modifications

Chlorinated Derivatives

- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 452972-11-1)

Benzyl-Spaced Pyrrolidine Derivatives

Physicochemical Properties

*Calculated from molecular formula C₁₁H₁₉BNO₂.

Reactivity in Cross-Coupling Reactions

- Pyrrolidine vs. Pyridine :

- Trifluoromethyl Substitution :

- The -CF₃ group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine enhances oxidative stability and pharmacokinetic profiles in drug candidates .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

- Molecular Formula : C_{11}H_{17}B O_{3}

- Molecular Weight : 233.54 g/mol

- CAS Number : 86811719

The compound features a pyrrolidine ring substituted with a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions and interactions.

Synthesis

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. This process allows for the introduction of the boron-containing group which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:

- Mechanism of Action : Compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine have been shown to inhibit tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| CA-4 | 1.0 | Positive |

| Test Compound | 0.56 | Higher potency than CA-4 |

In one study, the compound demonstrated significant antiproliferative activity against various cancer cell lines with an IC50 value lower than that of established chemotherapeutics like CA-4 .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HL-60 and U937) revealed that the compound induces apoptosis effectively. Flow cytometry analyses showed increased nuclear condensation and caspase-3 activation in treated cells compared to controls .

Case Studies

-

Study on Tubulin Inhibition :

- Researchers evaluated several derivatives of boron compounds for their ability to inhibit tubulin polymerization. The results indicated that compounds with similar structural features to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exhibited significant inhibition rates comparable to known inhibitors .

-

Antiproliferative Activity :

- A comparative study assessed the growth inhibition of various cancer cell lines by different boron-containing compounds. The results showed that the compound had a remarkable growth inhibition rate across multiple cancer types (GI50 values < 0.01 µM in some cases), highlighting its potential as a therapeutic agent .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.